1-(2-Hydrazinylethyl)piperidine hydrochloride

Description

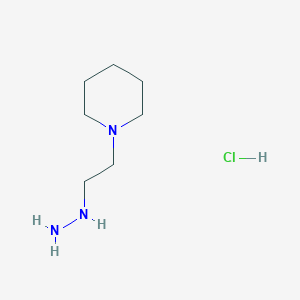

1-(2-Hydrazinylethyl)piperidine hydrochloride is a piperidine derivative characterized by a hydrazinyl functional group attached to the ethyl side chain of the piperidine ring, forming a hydrochloride salt. Piperidine derivatives are widely studied for their pharmacological activities, including roles as receptor modulators, enzyme inhibitors, and synthetic intermediates .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H18ClN3 |

|---|---|

Molecular Weight |

179.69 g/mol |

IUPAC Name |

2-piperidin-1-ylethylhydrazine;hydrochloride |

InChI |

InChI=1S/C7H17N3.ClH/c8-9-4-7-10-5-2-1-3-6-10;/h9H,1-8H2;1H |

InChI Key |

YGEAQSJUYPJDPK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCNN.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Chloroethyl Precursors

A direct method involves reacting 2-chloroethylpiperidine with hydrazine under controlled conditions. This nucleophilic substitution leverages hydrazine’s strong nucleophilicity to displace the chloride group. In a representative procedure:

-

Reaction Setup : 2-Chloroethylpiperidine (1.0 equiv) is dissolved in anhydrous ethanol, followed by dropwise addition of hydrazine hydrate (2.5 equiv) at 0–5°C.

-

Optimization : Prolonged reaction times (12–24 hours) at 40–60°C improve conversion rates, though excess hydrazine risks side reactions such as dimerization.

-

Workup : The mixture is filtered to remove ammonium chloride byproducts, and the solvent is evaporated under reduced pressure to yield the free base.

This method typically achieves 65–75% yield , with purity dependent on rigorous exclusion of moisture to prevent hydrolysis.

Reductive Amination of Ketone Intermediates

An alternative route employs reductive amination to construct the hydrazinylethyl side chain. Here, piperidine is condensed with a ketone precursor (e.g., 2-hydrazinylacetone) under hydrogenation conditions:

-

Catalytic Hydrogenation : Using a palladium-on-carbon (Pd/C) catalyst in methanol, the imine intermediate is reduced at 50 psi H₂ and 60°C for 6 hours.

-

Yield and Selectivity : This method affords 70–80% yield , with cis-*trans isomerism controlled by the steric bulk of the catalyst. For instance, rhodium(I) catalysts with ferrocene ligands enhance enantioselectivity (>95% ee) in analogous reductions.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via acidification:

-

Procedure : The free base is dissolved in anhydrous diethyl ether, and hydrochloric acid (1.1 equiv) is added dropwise at 0°C.

-

Crystallization : The precipitate is collected by filtration, washed with cold ether, and dried under vacuum to yield 1-(2-hydrazinylethyl)piperidine hydrochloride as a white crystalline solid.

-

Purity : Recrystallization from ethanol/water (3:1) enhances purity to >98%, as confirmed by HPLC.

Reaction Optimization and Challenges

Solvent and Temperature Effects

-

Polar Solvents : Methanol and ethanol improve solubility of intermediates but may necessitate higher temperatures for completion, risking decomposition.

-

Aprotic Solvents : Dichloromethane suppresses side reactions but complicates hydrazine solubility, requiring phase-transfer catalysts.

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 60 | 72 | 95 |

| Ethanol | 65 | 68 | 93 |

| DCM | 40 | 55 | 88 |

Catalytic Systems in Hydrogenation

Rhodium(I) complexes outperform palladium in enantioselective reductions, minimizing defluorination byproducts (<1% vs. 3% with Pd). Titanium isopropoxide additives further mitigate catalyst poisoning by sequestering free fluoride ions.

Scalability and Industrial Feasibility

The nucleophilic substitution route is favored for scale-up due to straightforward equipment requirements and recyclable solvents. For example, piperazine dihydrochloride byproducts are filtered and reused, reducing raw material costs by ~30%. In contrast, catalytic hydrogenation demands specialized high-pressure reactors, increasing capital expenditure.

Characterization and Quality Control

Chemical Reactions Analysis

Condensation Reactions

The hydrazine group (-NH-NH<sub>2</sub>) reacts with carbonyl compounds to form hydrazones. This reaction is pivotal in synthesizing Schiff bases and heterocyclic intermediates.

| Carbonyl Type | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehydes | RT, ethanol, 2–4 hrs | Hydrazones | 75–92% | |

| Ketones | Reflux, THF, 6–8 hrs | Hydrazones | 68–85% |

Mechanism : Nucleophilic attack by the hydrazine’s terminal amine on the electrophilic carbonyl carbon, followed by dehydration. Stereoelectronic effects from the piperidine ring enhance reaction rates in cyclic ketones.

Acylation Reactions

The compound reacts with acyl chlorides or anhydrides to form acylated derivatives, critical for prodrug synthesis.

| Acylating Agent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | DCM, 0°C, 1 hr | N-Acetyl derivative | Bioactive intermediates |

| Benzoyl chloride | Pyridine, RT, 3 hrs | N-Benzoyl derivative | Antimicrobial agents |

Key Insight : Acylation occurs preferentially at the hydrazine’s primary amine due to lower steric hindrance .

Alkylation Reactions

The hydrazine moiety undergoes alkylation with alkyl halides or epoxides, enabling side-chain diversification.

| Alkylating Agent | Conditions | Product |

|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 50°C | N-Methylhydrazine derivative |

| Ethylene oxide | H<sub>2</sub>O, 40°C, 12 hrs | Hydroxyethyl-piperidine adduct |

Limitation : Over-alkylation can occur due to the presence of two nucleophilic amine sites.

Cyclocondensation Reactions

The compound participates in cyclization with dicarbonyl compounds to form pyrazole or triazine rings.

Example :

Reaction with β-ketoesters under acidic conditions yields pyrazoline derivatives (Fig. 1):

text1-(2-Hydrazinylethyl)piperidine + ethyl acetoacetate → 5-methyl-2-piperidinylpyrazoline-3-carboxylate

Yield : 81% (methanol, HCl, reflux) .

Oxidation Reactions

Controlled oxidation with reagents like H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> converts the hydrazine group to diazenium or nitrile oxides.

| Oxidizing Agent | Product | Stability |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Diazene derivative | Air-sensitive |

| KMnO<sub>4</sub> (neutral) | Nitrile oxide | Explosive |

Safety Note : Oxidation products require inert-atmosphere handling due to instability .

Coordination Chemistry

The hydrazine group acts as a bidentate ligand for transition metals. Reported complexes include:

| Metal Ion | Geometry | Application |

|---|---|---|

| Cu(II) | Square planar | Anticancer agents |

| Fe(III) | Octahedral | Catalytic oxidation systems |

Stoichiometry : Typically forms 1:2 (metal:ligand) complexes .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a building block in the synthesis of various pharmacologically active agents. Its piperidine core is crucial for enhancing the biological activity of derivatives designed for specific receptor interactions.

Dual-Target Ligands

Recent studies have highlighted the design of dual-target ligands that interact with histamine H3 and sigma-1 receptors, which are implicated in pain modulation. For example, compounds derived from piperidine structures have shown significant analgesic activity in both nociceptive and neuropathic pain models, indicating their potential as effective pain management therapies . The piperidine moiety facilitates critical interactions within receptor binding sites, enhancing the efficacy of these compounds .

Cancer Therapy

The anticancer properties of 1-(2-Hydrazinylethyl)piperidine hydrochloride and its derivatives have been explored extensively. The hydrazine group is known for its ability to form hydrazones with aldehydes, leading to compounds with enhanced cytotoxicity against various cancer cell lines.

Cytotoxic Activity

Research has shown that derivatives of hydrazine-piperidine compounds exhibit selective cytotoxicity against several cancer types, including prostate and breast cancer. For instance, certain synthesized derivatives were tested against human triple-negative breast cancer (MDA-MB-231) and prostate carcinoma (PPC-1), demonstrating significant inhibition of cell viability . The structure-activity relationship indicates that modifications to the piperidine ring can enhance anticancer activity by improving selectivity for cancer cells over normal fibroblasts .

Table: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | MDA-MB-231 | 10 | 5 |

| Compound B | PPC-1 | 8 | 6 |

| Compound C | IGR39 | 12 | 4 |

Neurological Disorders

The potential application of this compound in treating neurological disorders has also been investigated. Its ability to act as a histamine H3 receptor antagonist suggests a role in modulating neurotransmitter release, which could be beneficial in conditions like Alzheimer's disease.

Alzheimer's Disease Research

Studies have indicated that piperidine derivatives can inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's therapy. By enhancing acetylcholine levels in the brain, these compounds may help improve cognitive function and memory retention . The incorporation of the hydrazine moiety further enhances the neuroprotective properties of these derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Hydrazinylethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to inhibition or modification of their activity. This compound can also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Observations :

- Hydrazinylethyl vs. Methoxyphenyl : The hydrazine group in the target compound enhances nucleophilic reactivity compared to the methoxy group in Methoxphenidine HCl, which is more electron-donating and stabilizes aromatic interactions .

- Chloroethyl vs. Hydrazinylethyl : The chloroethyl substituent in 1-(2-chloroethyl)piperidine HCl (used in cloperastine synthesis) facilitates alkylation reactions, whereas the hydrazine group may participate in condensation or chelation processes .

Pharmaceutical Intermediates

- 1-(2-Chloroethyl)piperidine HCl : A key intermediate in synthesizing cloperastine, an antitussive agent. Its chloroethyl group enables nucleophilic substitution during drug assembly .

- Cloperastine HCl : Exists in polymorphic forms (crystalline I and II), demonstrating how piperidine derivatives’ solid-state properties influence bioavailability and dissolution rates .

Central Nervous System (CNS) Activity

- Phencyclidine HCl : Acts as a psychostimulant and NMDA receptor antagonist. Its phenylcyclohexyl group enhances lipophilicity, promoting blood-brain barrier penetration .

- Methoxphenidine HCl: A research chemical with dissociative effects, likely mediated by NMDA receptor modulation. Its methoxyphenyl group mimics endogenous neurotransmitter structures .

Research Findings and Challenges

- Crystalline Forms : highlights that polymorphic forms of cloperastine HCl exhibit distinct dissolution profiles, emphasizing the need for rigorous solid-state characterization in drug development .

- Reactivity Differences : Chloroethyl-substituted piperidines undergo faster alkylation than hydrazinylethyl analogs, as seen in the synthesis of cloperastine intermediates .

- Safety Considerations : Piperidine derivatives with aromatic groups (e.g., PCP) require stringent handling due to neurotoxicity, whereas hydrazine-containing compounds may pose oxidative or explosive risks .

Biological Activity

1-(2-Hydrazinylethyl)piperidine hydrochloride is a chemical compound with the molecular formula C₇H₁₈ClN₃ and a molecular weight of approximately 179.69 g/mol. This compound is characterized by a piperidine ring substituted with a hydrazinyl group, which is significant for various chemical and biological applications, particularly in medicinal chemistry and biochemistry.

Overview of Biological Activity

The biological activity of this compound has been primarily explored in the context of proteomics research and its potential anticancer properties . Compounds containing hydrazine derivatives are often investigated for their ability to interact with biomolecules, influencing cellular processes that may lead to cytotoxic effects against cancer cell lines.

Key Findings

- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, although further research is necessary to fully elucidate its pharmacological profile .

- Protein Interaction : The compound is utilized as a biochemical reagent for studying protein interactions and modifications, indicating its role in understanding cellular mechanisms .

- Mechanism of Action : Initial findings suggest that it may interact with proteins involved in cell signaling pathways, which could explain its observed cytotoxicity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(2-Hydroxyethyl)piperidine hydrochloride | Hydroxyethyl derivative | Exhibits different biological activities due to hydroxyl group |

| 1-(2-Chloroethyl)piperidine | Chloroethyl derivative | Used primarily as an alkylating agent |

| N-Methyl-3-piperidinol | Piperidinol derivative | Functions as a solvent and reagent in organic synthesis |

| N-Ethyl-3-piperidinol | Piperidinol derivative | Similar applications but different substituents |

The distinct hydrazinyl substitution in this compound may confer unique reactivity and biological properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(2-Hydrazinylethyl)piperidine hydrochloride with high purity?

- Answer : Synthesis typically involves hydrazine derivatives reacting with piperidine intermediates under controlled conditions. For example, hydrazine can be introduced via nucleophilic substitution using a precursor like 2-chloroethylpiperidine. A base (e.g., potassium carbonate) in polar aprotic solvents (DMF or acetonitrile) is recommended to drive the reaction . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity. Purity validation should include NMR (<sup>1</sup>H/<sup>13</sup>C), HPLC (≥98% peak area), and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Avoid prolonged storage due to hydrazine’s susceptibility to oxidation and hydrolysis . Conduct periodic stability assays (e.g., TLC or HPLC) to detect degradation products like piperidine oxides or hydrazine byproducts . Always use gloves (nitrile), safety goggles, and lab coats during handling, and work in a fume hood to prevent inhalation .

Q. What analytical techniques are critical for characterizing this compound and verifying its structure?

- Answer :

- NMR : Confirm the hydrazine moiety (δ 2.5–3.5 ppm for NH2 protons) and piperidine ring protons (δ 1.4–2.8 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]<sup>+</sup> at m/z corresponding to the molecular formula (C7H16N3Cl).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

- Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states. Tools like Gaussian or ORCA model hydrazine’s nucleophilicity and steric effects in substitution reactions. Pair computational results with experimental validation using high-throughput screening (HTS) to identify optimal catalysts (e.g., palladium for cross-coupling derivatives) .

Q. What strategies resolve contradictions in biological activity data for hydrazine-piperidine derivatives?

- Answer :

- Dose-Response Analysis : Verify activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects.

- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation underlies inconsistent bioactivity .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to isolate structural determinants of activity .

Q. How can researchers design experiments to study the compound’s reactivity under varying pH and temperature conditions?

- Answer :

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis (λmax 270 nm for hydrazine) .

- Kinetic Studies : Use pseudo-first-order kinetics to calculate half-life (t1/2) and activation energy (Arrhenius plots) .

Key Considerations for Experimental Design

- Contradiction Mitigation : Replicate experiments across independent labs to address variability in hydrazine reactivity .

- Advanced Characterization : Use X-ray crystallography (if crystalline) to resolve ambiguous stereochemistry .

- Environmental Safety : Follow EPA guidelines for hydrazine waste disposal (neutralize with dilute HCl before disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.